molecular formula C17H20ClNO3S B2431027 N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide CAS No. 2214577-89-4

N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No.: B2431027
CAS No.: 2214577-89-4
M. Wt: 353.86
InChI Key: ABYPHRYCYQZHBI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorobenzyl group, an isopropyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy and isopropyl groups.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the methoxy or isopropyl groups.

    Reduction: Reduced derivatives of the methoxy or isopropyl groups.

    Hydrolysis: Breakdown products of the sulfonamide bond.

Scientific Research Applications

N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly antibiotics.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and exert antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-5-isopropyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-12(2)13-8-9-16(22-3)17(10-13)23(20,21)19-11-14-6-4-5-7-15(14)18/h4-10,12,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPHRYCYQZHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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